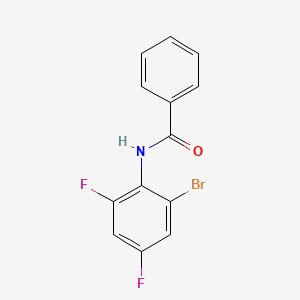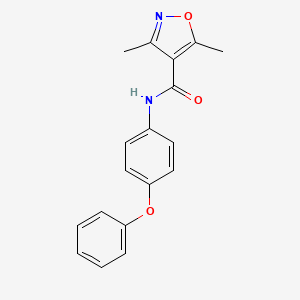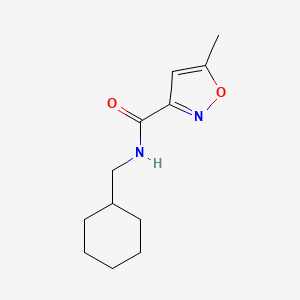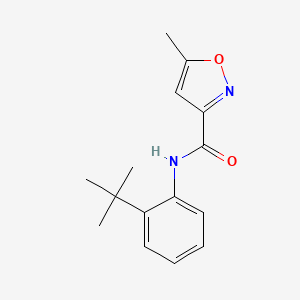![molecular formula C12H22N2O2 B4430885 2-methyl-N-[3-(morpholin-4-yl)propyl]cyclopropanecarboxamide](/img/structure/B4430885.png)
2-methyl-N-[3-(morpholin-4-yl)propyl]cyclopropanecarboxamide
Descripción general
Descripción
2-methyl-N-[3-(morpholin-4-yl)propyl]cyclopropanecarboxamide is a synthetic organic compound that features a cyclopropane ring, a morpholine ring, and a carboxamide group
Métodos De Preparación
The synthesis of 2-methyl-N-[3-(morpholin-4-yl)propyl]cyclopropanecarboxamide typically involves the reaction of 2-methylcyclopropanecarboxylic acid with 3-(morpholin-4-yl)propylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high purity .
Análisis De Reacciones Químicas
2-methyl-N-[3-(morpholin-4-yl)propyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions .
Aplicaciones Científicas De Investigación
2-methyl-N-[3-(morpholin-4-yl)propyl]cyclopropanecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is investigated for its use in the synthesis of novel materials with unique mechanical and chemical properties.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 2-methyl-N-[3-(morpholin-4-yl)propyl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound’s structure allows it to fit into the active sites of these targets, thereby influencing biochemical pathways and cellular functions .
Comparación Con Compuestos Similares
Similar compounds to 2-methyl-N-[3-(morpholin-4-yl)propyl]cyclopropanecarboxamide include:
2-methyl-3-(morpholin-4-yl)propan-1-amine: This compound shares the morpholine ring and a similar alkyl chain but lacks the cyclopropane ring and carboxamide group.
N-Methyl-3-morpholin-4-ylpropan-1-amine dihydrochloride: This compound also contains the morpholine ring and a similar alkyl chain but differs in its functional groups and overall structure.
The uniqueness of this compound lies in its combination of the cyclopropane ring, morpholine ring, and carboxamide group, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-methyl-N-(3-morpholin-4-ylpropyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-10-9-11(10)12(15)13-3-2-4-14-5-7-16-8-6-14/h10-11H,2-9H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGBIZYPPZAVOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NCCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-CHLOROPHENOXY)-1-[4-(2-FURYLMETHYL)PIPERAZINO]-1-PROPANONE](/img/structure/B4430811.png)
![N-[3-(benzylcarbamoyl)phenyl]pyridine-4-carboxamide](/img/structure/B4430813.png)

![(3,4-DIMETHYLPHENYL)[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE](/img/structure/B4430830.png)

![1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B4430853.png)
![{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(CYCLOHEXYL)METHANONE](/img/structure/B4430860.png)

![2-chloro-6-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B4430866.png)

![N-[3-(acetylamino)phenyl]-4-propoxybenzamide](/img/structure/B4430893.png)

![3-ETHYL-N-[2-(4-FLUOROPHENYL)ETHYL]-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE](/img/structure/B4430897.png)
